![molecular formula C16H18FNO3 B1260372 2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)

2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide

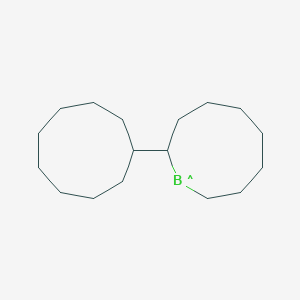

Vue d'ensemble

Description

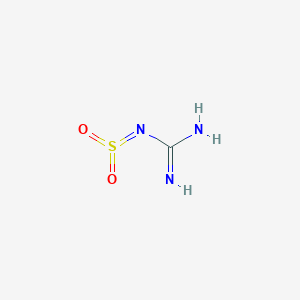

2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide is a member of 2-fluoroacetamides and a methoxynaphthalene.

Applications De Recherche Scientifique

Receptor Antagonism and Selectivity

- A study by Cheung et al. (2010) delves into the synthesis and evaluation of compounds, including 7-N-Acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide, for their selectivity and potency as A2B adenosine receptor antagonists. The research identifies compound modifications and analyzes their effects on receptor selectivity and pharmacokinetic properties Cheung et al., 2010.

Chiral Derivatization and Analysis

- Takahashi et al. (2000) introduced a novel chiral derivatizing agent, α-cyano-α-fluoro(2-naphthyl)-acetic acid (2-CFNA), which showed superior capabilities for determining the enantiomeric excess of primary alcohols, offering an enhanced analytical approach in the field of chirality Takahashi et al., 2000.

Radioligand Development for Receptor Imaging

- Zhang et al. (2003) synthesized and evaluated radioligands, namely [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, for their binding affinities to peripheral benzodiazepine receptors, providing crucial insights into the development of radiotracers for neuroimaging applications Zhang et al., 2003.

Anticancer Drug Discovery

- Dhuda et al. (2021) focused on the synthesis of 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their derivatives, assessing their cytotoxic potential against various cancer cell lines. This research contributes to the field of anticancer drug discovery by identifying potential lead compounds Dhuda et al., 2021.

Antibacterial and Antifungal Applications

- Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, evaluating their antibacterial and antifungal activities. The study highlighted compounds with significant antimicrobial activities, contributing to the search for new antimicrobial agents Helal et al., 2013.

Alzheimer's Disease Research

- Shoghi-Jadid et al. (2002) utilized a radiofluorinated derivative, [18F]FDDNP, in conjunction with positron emission tomography to localize and quantify neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This innovative approach paves the way for improved diagnostic assessments and monitoring of treatment responses in Alzheimer's disease Shoghi-Jadid et al., 2002.

Propriétés

Nom du produit |

2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide |

|---|---|

Formule moléculaire |

C16H18FNO3 |

Poids moléculaire |

291.32 g/mol |

Nom IUPAC |

2-fluoro-N-[3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]acetamide |

InChI |

InChI=1S/C16H18FNO3/c1-21-13-6-5-11-3-2-4-14(15(11)7-13)12(10-19)9-18-16(20)8-17/h2-7,12,19H,8-10H2,1H3,(H,18,20) |

Clé InChI |

UABQHOOBSITMAZ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=CC=C2C(CNC(=O)CF)CO)C=C1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-ol](/img/structure/B1260294.png)

![11-(2-Oxopropylidene)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one](/img/structure/B1260304.png)